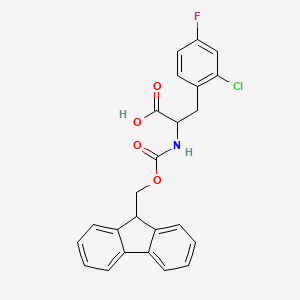

Fmoc-D-2-Chloro-4-fluorophe

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Il est couramment utilisé dans la synthèse peptidique en raison de ses propriétés chimiques uniques.

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

Fmoc-D-2-Chloro-4-fluorophénylalanine peut être synthétisé en faisant réagir le 9-fluorèneméthanol avec le phosgène pour produire du chlorure de fluorèneméthyloxycarbonyle (Fmoc-Cl). Cet intermédiaire est ensuite mis à réagir avec la D-2-chloro-4-fluorophénylalanine en conditions basiques pour obtenir le produit final .

Méthodes de production industrielle

La production industrielle de Fmoc-D-2-Chloro-4-fluorophénylalanine implique une synthèse à grande échelle à l'aide de synthétiseurs peptidiques automatisés. Le processus comprend généralement la protection des groupes amino avec Fmoc-Cl, suivie de réactions de couplage avec les dérivés d'acides aminés souhaités .

Analyse Des Réactions Chimiques

Types de réactions

Fmoc-D-2-Chloro-4-fluorophénylalanine subit diverses réactions chimiques, notamment :

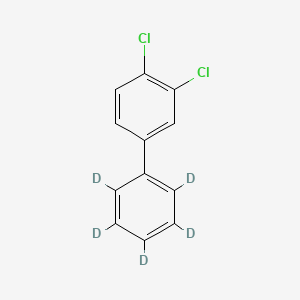

Réactions de substitution : Le composé peut participer à des réactions de substitution nucléophile en raison de la présence des groupes chloro et fluoro sur le cycle aromatique.

Oxydation et réduction : Le composé peut être oxydé ou réduit dans des conditions spécifiques, bien que ces réactions soient moins courantes.

Réactifs et conditions communs

Réactions de substitution : Les réactifs courants comprennent les nucléophiles tels que les amines et les thiols.

Oxydation et réduction : Des réactifs tels que le peroxyde d'hydrogène ou le borohydrure de sodium peuvent être utilisés pour les réactions d'oxydation et de réduction, respectivement.

Principaux produits formés

Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, la substitution nucléophile avec une amine peut donner un dérivé amide.

Applications de recherche scientifique

Chimie

Fmoc-D-2-Chloro-4-fluorophénylalanine est largement utilisé dans la synthèse peptidique comme élément constitutif de la création de peptides et de protéines complexes.

Biologie

En recherche biologique, Fmoc-D-2-Chloro-4-fluorophénylalanine est utilisé pour étudier les interactions protéine-protéine et les mécanismes enzymatiques. L'incorporation d'acides aminés fluorés dans les protéines peut fournir des informations sur leur structure et leur fonction .

Médecine

La présence de fluor peut améliorer les propriétés pharmacocinétiques des peptides, les rendant plus résistants à la dégradation métabolique .

Industrie

Dans le secteur industriel, Fmoc-D-2-Chloro-4-fluorophénylalanine est utilisé dans la production de produits chimiques et de matériaux spécialisés. Ses propriétés chimiques uniques le rendent précieux pour la synthèse de matériaux avancés dotés de fonctionnalités spécifiques .

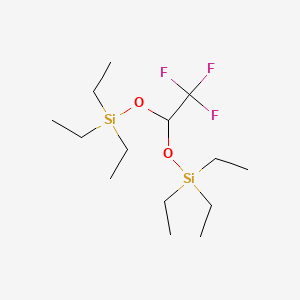

Mécanisme d'action

Le mécanisme d'action de Fmoc-D-2-Chloro-4-fluorophénylalanine implique son incorporation dans les peptides et les protéines. Le groupe fluorèneméthyloxycarbonyle (Fmoc) sert de groupe protecteur pour le groupe amino, permettant des réactions sélectives sur d'autres sites. Les substituants chloro et fluoro sur le cycle aromatique peuvent participer à diverses interactions chimiques, influençant les propriétés globales du peptide ou de la protéine .

Applications De Recherche Scientifique

Chemistry

Fmoc-D-2-Chloro-4-fluorophe is widely used in peptide synthesis as a building block for creating complex peptides and proteins.

Biology

In biological research, this compound is used to study protein-protein interactions and enzyme mechanisms. The incorporation of fluorinated amino acids into proteins can provide insights into their structure and function .

Medicine

The presence of fluorine can improve the pharmacokinetic properties of peptides, making them more resistant to metabolic degradation .

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique chemical properties make it valuable for the synthesis of advanced materials with specific functionalities .

Mécanisme D'action

The mechanism of action of Fmoc-D-2-Chloro-4-fluorophe involves its incorporation into peptides and proteins. The fluorenylmethoxycarbonyl (Fmoc) group serves as a protecting group for the amino group, allowing for selective reactions at other sites. The chloro and fluoro substituents on the aromatic ring can participate in various chemical interactions, influencing the overall properties of the peptide or protein .

Comparaison Avec Des Composés Similaires

Composés similaires

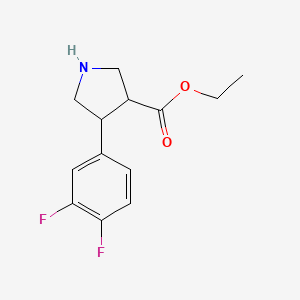

Fmoc-D-4-Chlorophénylalanine : Ce composé est similaire à Fmoc-D-2-Chloro-4-fluorophénylalanine mais il n'a pas d'atome de fluor.

Fmoc-D-4-Fluorophénylalanine : Ce composé contient un atome de fluor mais n'a pas d'atome de chlore.

Unicité

Fmoc-D-2-Chloro-4-fluorophénylalanine est unique en raison de la présence de substituants chloro et fluoro sur le cycle aromatique. Cette combinaison de substituants peut améliorer la réactivité et la stabilité du composé, le rendant précieux pour diverses applications dans la recherche et l'industrie.

Propriétés

Formule moléculaire |

C24H19ClFNO4 |

|---|---|

Poids moléculaire |

439.9 g/mol |

Nom IUPAC |

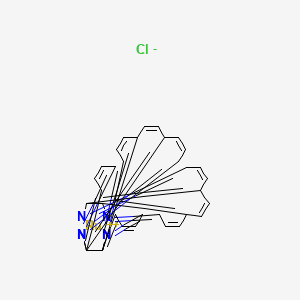

3-(2-chloro-4-fluorophenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid |

InChI |

InChI=1S/C24H19ClFNO4/c25-21-12-15(26)10-9-14(21)11-22(23(28)29)27-24(30)31-13-20-18-7-3-1-5-16(18)17-6-2-4-8-19(17)20/h1-10,12,20,22H,11,13H2,(H,27,30)(H,28,29) |

Clé InChI |

SPOFFSUHDCOUGW-UHFFFAOYSA-N |

SMILES canonique |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=C(C=C(C=C4)F)Cl)C(=O)O |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-Hydroxy-3-(4-hydroxyphenyl)-7-[3,4,5-trihydroxy-6-[(3,4,5-trihydroxy-6-methyloxan-2-yl)oxymethyl]oxan-2-yl]oxychromen-4-one](/img/structure/B12301632.png)

![[5-[4,5-dihydroxy-2-[5-hydroxy-2-(4-hydroxyphenyl)-7-methoxy-4-oxochromen-3-yl]oxy-6-(hydroxymethyl)oxan-3-yl]oxy-3,4-dihydroxyoxolan-3-yl]methyl (E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate](/img/structure/B12301637.png)

![2,4,6-Triiodo-N-methyl-3,5-bis[(2,3,4,5,6-pentahydroxyhexanoyl)amino]benzamide](/img/structure/B12301650.png)

![ethyl 2-[4-[(E)-(2-imino-4-oxo-1,3-thiazolidin-5-ylidene)methyl]-2-methoxyphenoxy]acetate](/img/structure/B12301671.png)

![10,10-dioxo-2-[4-(N-phenylanilino)phenyl]thioxanthen-9-one](/img/structure/B12301700.png)